molecular formula C28H22ClF3N6O3 B1191679 (R,S)-Ivosidenib

(R,S)-Ivosidenib

Cat. No. B1191679
M. Wt: 582.96
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,S)-Ivosidenib is a inhibitor of Isocitrate Dehydrogenase (IDH1). 

Scientific Research Applications

FDA Approval and Efficacy in Acute Myeloid Leukemia

Ivosidenib, known as Tibsovo, is a small-molecule inhibitor of isocitrate dehydrogenase (IDH)1, approved by the FDA for adults with relapsed or refractory acute myeloid leukemia (R/R AML) with a susceptible IDH1 mutation. Clinical trials demonstrated a complete remission (CR) rate of 33% in patients with IDH1-mutated R/R AML treated with ivosidenib, with a median duration of response of 8.2 months. The conversion from transfusion dependence to transfusion independence occurred in 37% of patients (Norsworthy et al., 2019).

Mechanisms of Resistance

Research indicates that primary resistance to ivosidenib in patients with IDH1-mutant R/R AML may be associated with mutations in the receptor tyrosine kinase (RTK) pathway. Additionally, various mechanisms, including RTK pathway mutations and second-site IDH1 or IDH2 mutations, contribute to acquired resistance (Choe et al., 2020).

Durable Remissions and Transfusion Independence

Ivosidenib induced durable remissions and transfusion independence in IDH1-mutant R/R AML patients, with a low frequency of grade 3 or higher treatment-related adverse events. Transfusion independence was attained in 29 of 84 patients (35%), and patients who had a response experienced fewer infections and episodes of febrile neutropenia compared to those who did not respond (Dinardo et al., 2018).

Application in Myelodysplastic Syndrome

Ivosidenib is also being evaluated for its efficacy in myelodysplastic syndrome (MDS), particularly in individuals with IDH1 mutations. The drug has shown promise in achieving complete remission in patients with relapsed or refractory MDS (Foran et al., 2019).

Efficacy in Newly Diagnosed AML

In patients with newly diagnosed acute myeloid leukemia (ND-AML) and IDH1 mutations, ivosidenib has demonstrated clinical efficacy. The drug is approved by the FDA as a single-agent treatment for relapsed/refractory AML (Stemer et al., 2021).

Global Approval and Clinical Development

Ivosidenib received its first global approval in the USA for the treatment of patients with relapsed or refractory AML with a susceptible IDH1 mutation. Its development for various cancer types, including AML, cholangiocarcinoma, glioma, myelodysplastic syndromes, and solid tumors, is ongoing (Dhillon, 2018).

properties

Product Name

(R,S)-Ivosidenib

Molecular Formula

C28H22ClF3N6O3

Molecular Weight

582.96

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.